molecular formula C13H18N4O2 B2393122 (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034607-14-0

(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2393122
M. Wt: 262.313
InChI Key: KZFODTCJLXRRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in similar compounds can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research on similar compounds has shown potential in the development of antimicrobial and anticancer agents. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Evaluation of Azetidinone Analogues

Another study focused on the synthesis of pyrimidine-azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities. This research indicates a process for creating azetidinone analogues and evaluating their biological activities, providing a framework that could be applied to similar compounds for assessing their potential applications (Chandrashekaraiah et al., 2014).

Application in Catalysis

Yttrium oxide has been utilized as a highly efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives in aqueous methanol media. This study highlights the application of certain catalysts in synthesizing heterocyclic compounds, which might be relevant for the synthesis of the compound , given its structural complexity and potential for chemical reactivity (Bhagat et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have shown potent anti-proliferative activity against human cancer cell lines and low cytotoxic property in normal cells .

properties

IUPAC Name

oxan-4-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(10-2-6-19-7-3-10)17-8-11(9-17)16-13-14-4-1-5-15-13/h1,4-5,10-11H,2-3,6-9H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFODTCJLXRRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.